1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is a compound that belongs to the class of bicyclic structures known as bicyclo[2.1.1]hexanes. These structures are characterized by their unique three-dimensional geometry, which makes them valuable in various fields of scientific research and industrial applications. The presence of a bromophenyl group and a carboxylic acid functional group further enhances the compound’s reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves a series of cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry . This approach allows for the efficient construction of the bicyclic framework. The reaction conditions often involve the use of a mercury lamp, although this can be technically challenging and requires special equipment .
Industrial Production Methods
For large-scale industrial production, alternative methods that are more scalable and less reliant on specialized equipment are preferred. One such method involves the use of Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . This method offers wide functional group tolerance and allows for the efficient construction of the bicyclic ring system.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromophenyl group can be reduced under appropriate conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is primarily related to its ability to interact with various molecular targets. The compound’s unique three-dimensional structure allows it to fit into specific binding sites on biomolecules, thereby modulating their activity. The bromophenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo[3.1.1]heptane: Used as a bioisostere for meta-substituted benzene.
Bicyclo[4.1.1]octane:
Uniqueness
1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is unique due to its specific combination of a bromophenyl group and a carboxylic acid functional group on the bicyclo[2.1.1]hexane scaffold. This combination provides a distinct set of chemical properties and reactivity patterns that are not found in other similar compounds .
Properties
Molecular Formula |
C13H13BrO2 |
---|---|
Molecular Weight |
281.14 g/mol |
IUPAC Name |
1-(4-bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H13BrO2/c14-10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(15)16/h1-4,8,11H,5-7H2,(H,15,16) |
InChI Key |
RPYDJWOAYYXMIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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